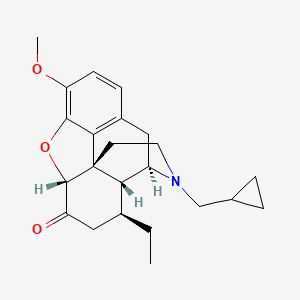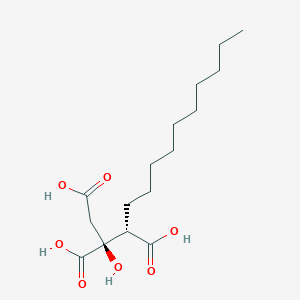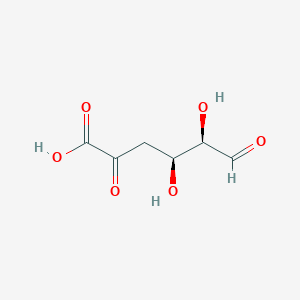
Monoprotium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protium, also known as hydrogen-1, is the most common isotope of hydrogen. It consists of one proton and one electron, with no neutrons. This makes it the simplest and lightest element in the periodic table. Protium is represented by the symbol H and has an atomic number of 1. It is a colorless, odorless, and highly flammable gas at room temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Protium can be obtained through various methods, including the electrolysis of water. During electrolysis, an electric current is passed through water, causing it to decompose into oxygen and hydrogen gas. The hydrogen gas collected is primarily protium.
Industrial Production Methods: In industrial settings, protium is often produced as a byproduct of natural gas processing and petroleum refining. The process involves the separation of hydrogen from hydrocarbons through methods such as steam methane reforming and partial oxidation.
Chemical Reactions Analysis
Types of Reactions: Protium undergoes several types of chemical reactions, including:
Oxidation: Protium reacts with oxygen to form water (H₂O).
Reduction: Protium can act as a reducing agent in various chemical reactions.
Substitution: In organic chemistry, protium can participate in substitution reactions where it replaces another atom or group in a molecule.
Common Reagents and Conditions:
Oxidation: Protium reacts with oxygen under standard conditions to form water.
Reduction: Protium can reduce metal oxides to metals in high-temperature conditions.
Substitution: Protium can be substituted in organic compounds using catalysts and specific reaction conditions.
Major Products Formed:
Water (H₂O): Formed during the oxidation of protium.
Metallic Elements: Formed during the reduction of metal oxides.
Various Organic Compounds: Formed during substitution reactions.
Scientific Research Applications
Protium has a wide range of applications in scientific research, including:
Chemistry: Used as a standard for atomic weight and as a reactant in various chemical reactions.
Biology: Utilized as a tracer in biochemical studies to track the movement of hydrogen atoms within biological systems.
Medicine: Employed in drug development and imaging techniques.
Industry: Used in the production of ammonia, methanol, and other chemicals. It is also a key component in fuel cells and hydrogen-powered vehicles.
Mechanism of Action
Protium exerts its effects through various mechanisms depending on the reaction it is involved in. For example:
Oxidation: Protium combines with oxygen to form water, releasing energy in the process.
Reduction: Protium donates electrons to reduce metal oxides to metals.
Substitution: Protium replaces other atoms or groups in organic molecules, altering their chemical structure and properties.
Comparison with Similar Compounds
Protium is one of three isotopes of hydrogen, the others being deuterium and tritium. Here is a comparison:
Deuterium (D or ²H): Contains one proton and one neutron. It is used in nuclear reactors and as a tracer in scientific research.
Tritium (T or ³H): Contains one proton and two neutrons. It is radioactive and used in nuclear fusion reactions and as a tracer in environmental studies.
Uniqueness of Protium:
Abundance: Protium is the most abundant isotope of hydrogen, making up about 99.98% of all hydrogen atoms.
Simplicity: With no neutrons, protium is the simplest and lightest isotope, which makes it highly reactive and versatile in various chemical reactions.
Protium’s unique properties and wide range of applications make it an essential element in both scientific research and industrial processes.
Properties
Molecular Formula |
H |
|---|---|
Molecular Weight |
1.007825 g/mol |
IUPAC Name |
protium |
InChI |
InChI=1S/H/i1+0 |
InChI Key |
YZCKVEUIGOORGS-IGMARMGPSA-N |
SMILES |
[H] |
Isomeric SMILES |
[1H] |
Canonical SMILES |
[H] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


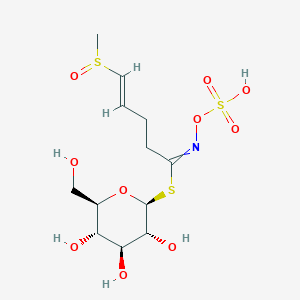
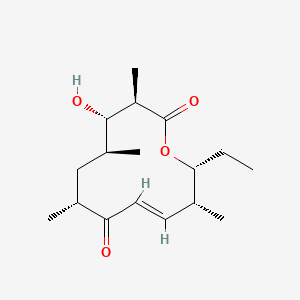



![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)




